molecular formula C18H15BrN2O3S2 B2783739 N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 898434-15-6

N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Katalognummer B2783739
CAS-Nummer: 898434-15-6
Molekulargewicht: 451.35
InChI-Schlüssel: HJKOLAVMVBBGGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, also known as BPTES, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anticancer drug. BPTES is a selective inhibitor of glutaminase, an enzyme that is essential for cancer cell proliferation.

Detaillierte Synthesemethode

Design of the Synthesis Pathway
The synthesis pathway for N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves the synthesis of the intermediate compounds, which are then used to synthesize the final product. The key steps in the synthesis pathway include the synthesis of 4-bromobenzaldehyde, 4-bromophenylacetic acid, and 2-aminothiazole, which are then used to synthesize the final product.

Starting Materials
4-bromobenzaldehyde, 4-bromophenylacetic acid, 2-aminothiazole, ethylsulfonyl chloride, sodium hydroxide, acetic anhydride, triethylamine, N,N-dimethylformamide, dichloromethane, diethyl ether, wate

Reaction
Synthesis of 4-bromobenzaldehyde: 4-bromotoluene is oxidized using potassium permanganate to form 4-bromobenzaldehyde., Synthesis of 4-bromophenylacetic acid: 4-bromobenzaldehyde is reacted with malonic acid in the presence of acetic anhydride and triethylamine to form 4-bromophenylacetic acid., Synthesis of 2-aminothiazole: 2-aminothiophenol is reacted with ammonium thiocyanate in the presence of sodium hydroxide to form 2-aminothiazole., Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide: 4-bromophenylacetic acid is reacted with thionyl chloride to form 4-bromophenylacetyl chloride, which is then reacted with 2-aminothiazole in the presence of triethylamine to form N-(4-(4-bromophenyl)thiazol-2-yl)acetamide. Ethylsulfonyl chloride is then reacted with N-(4-(4-bromophenyl)thiazol-2-yl)acetamide in the presence of triethylamine and N,N-dimethylformamide to form N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)acetamide, which is then hydrolyzed using sodium hydroxide to form N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide.

Wirkmechanismus

N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide selectively inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a key intermediate in the tricarboxylic acid cycle. Cancer cells rely heavily on glutamine metabolism to produce energy and biosynthetic intermediates. By inhibiting glutaminase, N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide disrupts this metabolic pathway and reduces cancer cell proliferation.

Biochemische Und Physiologische Effekte

N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Additionally, N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been shown to reduce cancer cell migration and invasion. N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has also been shown to reduce tumor growth in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide in lab experiments is its selectivity for glutaminase. This allows for specific inhibition of this enzyme without affecting other metabolic pathways. However, N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has a relatively low potency, which can make it difficult to achieve complete inhibition of glutaminase. Additionally, N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide. One direction is the development of more potent analogs of N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide. Another direction is the investigation of the combination of N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide with other chemotherapeutic agents. Additionally, the role of glutaminase in other diseases, such as neurodegenerative disorders, is an area of active research. Overall, N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has shown great potential as an anticancer drug, and further research on this molecule is warranted.
Conclusion
In conclusion, N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a small molecule inhibitor that selectively targets glutaminase, an enzyme that is essential for cancer cell proliferation. N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been extensively studied for its potential as an anticancer drug, and has shown promising results in reducing cancer cell proliferation and tumor growth. While there are limitations to using N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide in lab experiments, its selectivity for glutaminase makes it a valuable tool in investigating the role of this enzyme in cancer metabolism. Future research on N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide and its analogs has the potential to lead to the development of new and effective cancer therapies.

Wissenschaftliche Forschungsanwendungen

N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been extensively studied for its potential as an anticancer drug. Glutaminase plays a crucial role in cancer cell metabolism, and inhibiting this enzyme has been shown to reduce cancer cell proliferation. N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been shown to enhance the efficacy of other chemotherapeutic agents.

Eigenschaften

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S2/c1-2-26(23,24)15-5-3-4-13(10-15)17(22)21-18-20-16(11-25-18)12-6-8-14(19)9-7-12/h3-11H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKOLAVMVBBGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.